molecular formula C11H11N3O B008675 1,2,3,4-Tetrahydro-1,4a,9-triaza-antracena-10-ona CAS No. 19801-37-7

1,2,3,4-Tetrahydro-1,4a,9-triaza-antracena-10-ona

Número de catálogo: B008675
Número CAS: 19801-37-7
Peso molecular: 201.22 g/mol
Clave InChI: YBDKSPSOTVXJEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is a heterocyclic compound with a fused ring structure that includes both pyrimidine and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

Aplicaciones Científicas De Investigación

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline has a wide range of scientific research applications:

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .

Mecanismo De Acción

The mechanism of action of 6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with DNA and RNA, affecting their function and leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

    Quinazoline: A parent compound with similar structural features but lacking the pyrimidine ring.

    Pyrimido[4,5-b]quinoline: Another fused heterocyclic compound with different biological activities.

    6-Oxo-1,2,3,4-tetrahydroquinazoline: A simpler analog with fewer fused rings

Uniqueness

6-Oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline is unique due to its fused ring structure, which imparts distinct chemical and biological properties.

Actividad Biológica

3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data tables and case studies.

1. Synthesis and Structural Characteristics

The compound belongs to a class of tricyclic quinazolines, which are synthesized through various methods, including formic acid-catalyzed intramolecular cyclization. This method has been shown to yield high amounts of the desired product from precursors like 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones . The molecular formula for 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one is C10H9N3OC_{10}H_9N_3O with a molecular weight of 187.20 g/mol .

2.1 Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated that derivatives of pyrimidoquinazoline exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from this scaffold were assessed for their activity against MCF-7 (breast), HCT-116 (colon), and A549 (lung) cancer cells, showing IC50 values ranging from 6.90 to 51.46 µM .

Table 1: Cytotoxic Activity of Pyrimidoquinazoline Derivatives

CompoundCancer Cell LineIC50 (µM)
7cMCF-714.34
7hMCF-710.39
7sHCT-1166.90
DoxorubicinMCF-719.35

2.2 Cholinesterase Inhibition

Another significant biological activity of this compound is its role as a cholinesterase inhibitor. Research indicates that cyclic acyl guanidines, including derivatives of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one, exhibit potent inhibition towards both acetylcholinesterase and butyrylcholinesterase enzymes. This property is particularly relevant for the development of treatments for neurodegenerative diseases such as Alzheimer's disease .

Table 2: Cholinesterase Inhibition Potency

CompoundEnzyme TypeInhibition Potency
Unsubstituted cyclic acyl guanidineAcetylcholinesterasePotent
Unsubstituted cyclic acyl guanidineButyrylcholinesteraseSelective

The mechanisms underlying the biological activities of 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one are multifaceted:

  • Anticancer Mechanism : The anticancer effects are thought to arise from the inhibition of receptor tyrosine kinases (RTKs), which are critical in cell signaling pathways related to proliferation and survival in cancer cells .
  • Cholinesterase Inhibition : The inhibition of cholinesterases may enhance cholinergic neurotransmission, providing therapeutic benefits in cognitive disorders by mitigating symptoms associated with acetylcholine deficiency .

4. Case Studies

Several case studies have documented the efficacy of compounds related to 3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one:

  • Study on Anticancer Activity : A study demonstrated that specific derivatives exhibited higher cytotoxicity compared to standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting a promising avenue for further drug development.
  • Neuroprotective Effects : Another investigation into the neuroprotective properties revealed that certain derivatives could improve cognitive function in animal models by acting as selective cholinesterase inhibitors.

Propiedades

IUPAC Name

1,2,3,4-tetrahydropyrimido[2,1-b]quinazolin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-2,4-5H,3,6-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBDKSPSOTVXJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70173513
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24802551
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

19801-37-7
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019801377
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Pyrimido(2,1-b)quinazolin-6-one, 1,2,3,4-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70173513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 2
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 3
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 4
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 5
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Reactant of Route 6
3,4-Dihydro-1H-pyrimido[2,1-b]quinazolin-6(2H)-one
Customer
Q & A

Q1: What are the potential pharmacological applications of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?

A: Research suggests that derivatives of 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline exhibit a range of potential pharmacological activities. Studies have shown that these compounds can act on the central nervous system, demonstrating both depressive and neuroleptic effects. [] Furthermore, researchers have explored the potential of these compounds as nitric oxide (NO) donors, which could have implications for cardiovascular health. []

Q2: How do 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives function as potential nitric oxide donors?

A: While the exact mechanism is still under investigation, studies have focused on the reaction of these compounds with L-cysteine hydrochloride monohydrate, a sulfhydryl compound. [] This reaction was studied in vitro potentiometrically, suggesting a potential pathway for NO release. Further research is needed to fully elucidate the mechanism and explore its therapeutic implications.

Q3: What synthetic approaches have been explored for creating new 6-oxo-1,2,3,4-tetrahydro-6H-pyrimido(2,1-b)quinazoline derivatives?

A: One successful approach involves the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones. [] This method allows for the construction of the tricyclic quinazolinone core, providing a foundation for further modifications and the exploration of structure-activity relationships.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.